molecular formula C22H24ClN5O6S B12897584 Protected Biapenem

Protected Biapenem

Cat. No.: B12897584
M. Wt: 522.0 g/mol
InChI Key: UQQRIMQMDCYVMZ-PVKSKXJJSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Protected Biapenem involves multiple steps, starting from the core structure of Biapenem. The process typically includes the protection of functional groups to prevent unwanted reactions during the synthesis. Common protecting groups used include silyl ethers and acetals. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving high-performance liquid chromatography (HPLC) for purification . The production also includes stringent quality control measures to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

Types of Reactions: Protected Biapenem undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of functional groups to more oxidized states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antibacterial properties .

Scientific Research Applications

Protected Biapenem has a wide range of applications in scientific research:

Mechanism of Action

Protected Biapenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . The compound’s stability and efficacy are enhanced by its protected form, which prevents degradation by bacterial enzymes.

Similar Compounds:

    Imipenem: Another carbapenem antibiotic, but less stable to renal dehydropeptidase-I.

    Meropenem: Similar spectrum of activity but different pharmacokinetic properties.

    Panipenem: Requires co-administration with a dehydropeptidase inhibitor.

Uniqueness: this compound is unique due to its enhanced stability and efficacy compared to other carbapenems. Its protected form allows it to resist degradation by bacterial enzymes, making it a potent option for treating resistant bacterial infections .

Properties

Molecular Formula

C22H24ClN5O6S

Molecular Weight

522.0 g/mol

IUPAC Name

(4-nitrophenyl)methyl (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;chloride

InChI

InChI=1S/C22H24N5O6S.ClH/c1-12-18-17(13(2)28)21(29)26(18)19(20(12)34-16-7-24-10-23-11-25(24)8-16)22(30)33-9-14-3-5-15(6-4-14)27(31)32;/h3-6,10-13,16-18,28H,7-9H2,1-2H3;1H/q+1;/p-1/t12-,13-,17-,18-;/m1./s1

InChI Key

UQQRIMQMDCYVMZ-PVKSKXJJSA-M

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O.[Cl-]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O.[Cl-]

Origin of Product

United States

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